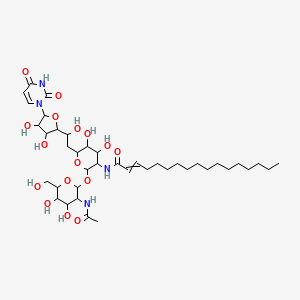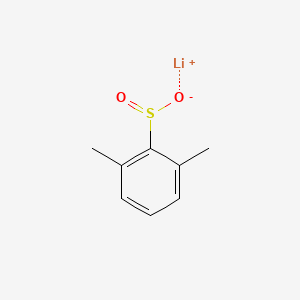![molecular formula C16H18N2O2 B2466227 N-(4-{8-azabicyclo[3.2.1]oct-2-ène-8-carbonyl}phényl)acétamide CAS No. 1705495-69-7](/img/structure/B2466227.png)
N-(4-{8-azabicyclo[3.2.1]oct-2-ène-8-carbonyl}phényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)acetamide, also known as AZD1446, is a novel compound that has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthèse des alcaloïdes tropaniques
Le squelette 8-azabicyclo[3.2.1]octane, qui fait partie du composé, est le noyau central de la famille des alcaloïdes tropaniques . Ces alcaloïdes présentent une large gamme d'activités biologiques intéressantes . Par conséquent, la recherche axée sur la préparation de cette structure de base de manière stéréosélective a attiré l'attention de nombreux groupes de recherche dans le monde entier .
Cycloadditions 1,3-dipolaires asymétriques
Le composé a été utilisé dans des cycloadditions 1,3-dipolaires asymétriques entre des ylures d'azométhine cycliques dérivés de diazo-imines et de l'acryloylpyrazolidinone . Ce processus a permis d'obtenir des 8-oxabicyclo[3.2.1]octanes optiquement actifs avec de fortes diastéréo- et énantiosélectivités .
Inhibiteur de la NAAA
Le composé a été étudié comme un inhibiteur de la NAAA . Les inhibiteurs de la NAAA jouent un rôle important dans la thérapie de la douleur, les effets anti-inflammatoires et l'application d'autres maladies .
Découverte de médicaments
Les 2-azabicyclo[3.2.1]octanes, qui sont des hétérocycles contenant de l'azote présents dans le composé, ont un potentiel significatif dans le domaine de la découverte de médicaments . Ce noyau a été appliqué comme intermédiaire de synthèse clé dans plusieurs synthèses totales .
Mécanisme D'action
Target of Action
The compound N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids , which are known to interact with monoamine neurotransmitter systems . Therefore, the primary targets of this compound are likely to be the monoamine neurotransmitter receptors.
Mode of Action
As a monoamine neurotransmitter reuptake inhibitor , this compound likely works by blocking the reuptake of certain neurotransmitters in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission
Pharmacokinetics
Like other tropane alkaloids, it is expected to have good bioavailability and to cross the blood-brain barrier effectively due to its lipophilic nature .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide are largely determined by its 8-azabicyclo[3.2.1]octane core .
Cellular Effects
N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide is complex and involves a number of different interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
N-[4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(19)17-13-7-5-12(6-8-13)16(20)18-14-3-2-4-15(18)10-9-14/h2-3,5-8,14-15H,4,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRAUKOEYNDMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2466145.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-N,N-dimethylamine](/img/structure/B2466146.png)

![8-butyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2466149.png)

![8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2466153.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2466156.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2466158.png)



![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2466167.png)
